10H-Phenothiazine-2-carboxylic acid
Overview
Description
10H-Phenothiazine-2-carboxylic acid is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a tricyclic system with nitrogen and sulfur atoms, making it a versatile scaffold for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with 2-chlorobenzoic acid under acidic conditions to form the phenothiazine core, followed by carboxylation at the 2-position. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazines and their subsequent derivatives.
Scientific Research Applications
10H-Phenothiazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-2-carboxylic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in neurotransmitter pathways, making it a potential candidate for the treatment of neurological disorders. The sulfur and nitrogen atoms in the phenothiazine ring play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
10H-Phenothiazine: The parent compound without the carboxylic acid group.
10H-Phenothiazine-2-carbonitrile: A derivative with a nitrile group at the 2-position.
10H-Phenothiazine-2-sulfonic acid: A sulfonic acid derivative.
Comparison: 10H-Phenothiazine-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This functional group also allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
10H-phenothiazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17-12/h1-7,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFANMJNNUVDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627688 | |
Record name | 10H-Phenothiazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25234-50-8 | |
Record name | 10H-Phenothiazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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